Ditridecyl succinate
Description
Ditridecyl succinate is an ester derived from succinic acid (a C₄ dicarboxylic acid) and tridecyl alcohol (C₁₃H₂₇OH). Succinate esters are widely used in industrial applications, including plasticizers, solvents, and pharmaceutical formulations, due to their biodegradability and low toxicity compared to traditional phthalates .
Properties
CAS No. |
10595-83-2 |
|---|---|
Molecular Formula |
C30H58O4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
ditridecyl butanedioate |
InChI |
InChI=1S/C30H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
UTLUBBFIVPRZFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC |
Other CAS No. |
10595-83-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Succinate Esters
Succinate esters vary based on the alkyl chain length of the alcohol moiety. Key examples include:
Key Findings :
- Alkyl Chain Impact : Longer alkyl chains (e.g., tridecyl vs. methyl) increase molecular weight and lipophilicity, enhancing suitability as plasticizers but reducing water solubility.
- Applications : Shorter-chain esters (e.g., dimethyl succinate) are used in volatile formulations, while longer chains (e.g., ditetradecyl succinate) excel in high-temperature stability .
Comparison with Adipate Esters
Adipate esters, derived from adipic acid (C₆), are structurally similar but differ in acid chain length:
Key Findings :
- Acid Chain Impact : Adipate esters (C₆) exhibit higher flexibility and lower volatility than succinate esters (C₄), making them preferred in flexible PVC products.
- Toxicity : Both succinate and adipate esters show lower toxicity compared to phthalates, aligning with regulatory trends toward safer alternatives .
Comparison with Phthalate Esters
Phthalates (e.g., ditridecyl phthalate) are traditional plasticizers but face restrictions due to endocrine-disruption concerns:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Regulatory Status |
|---|---|---|---|---|
| Ditridecyl Phthalate | C₃₄H₅₈O₄ | 530.82 | High-performance plasticizers | Restricted in EU/US |
Key Findings :
- Safety : Succinate and adipate esters are emerging as safer alternatives to phthalates, with comparable performance in plasticizing efficiency .
Q & A
Basic: What are the established laboratory synthesis protocols for ditridecyl succinate, and how can reproducibility be ensured?
Methodological Answer:
this compound is typically synthesized via esterification between succinic acid and tridecyl alcohol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:
- Reagent Purity : Use anhydrous reagents to minimize side reactions.
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track esterification progress .
- Purification : Vacuum distillation or column chromatography ensures high purity.
For reproducibility, document detailed protocols, including solvent ratios, temperature gradients, and catalyst concentrations. Reference literature methodologies for cross-validation, as emphasized in organic chemistry instructional frameworks .
Advanced: How can experimental design principles be applied to optimize this compound synthesis under varying catalytic conditions?
Methodological Answer:
A factorial design approach (e.g., 2³ or 3³ designs) allows systematic exploration of variables:
- Factors : Catalyst type (acid vs. enzymatic), temperature (80–120°C), and molar ratio (alcohol:acid).
- Response Variables : Yield, purity, and reaction time.
Statistical tools like ANOVA identify significant factors. For example, a study on polybutylene succinate (PBS) used a full factorial design to determine optimal solution concentration and air pressure for nanofiber production, a methodology transferable to this compound synthesis .
Example Table :
| Factor | Levels | Impact on Yield (%) |
|---|---|---|
| Catalyst Type | H₂SO₄, Lipase | H₂SO₄: 85%; Lipase: 72% |
| Temperature | 80°C, 100°C, 120°C | Max yield at 100°C |
Basic: Which analytical techniques are critical for characterizing this compound’s structural and functional properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ester bond formation and branching .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for material science applications.
Consistent with guidelines for chemical characterization, avoid redundant data presentation; focus on key spectra in the main text and provide raw data in supplementary materials .
Advanced: How should researchers reconcile contradictory data on this compound’s solubility in polar vs. non-polar solvents?
Methodological Answer:
Contradictions often arise from variations in:
- Solvent Purity : Trace water in non-polar solvents alters solubility.
- Temperature Control : Solubility measurements require standardized conditions (e.g., 25°C ± 0.5°C).
To resolve discrepancies, replicate experiments using protocols from primary literature and perform meta-analyses of published datasets. Framing the research question using PICOT (Population, Intervention, Comparison, Outcome, Timeframe) ensures clarity in hypothesis testing .
Basic: What are the emerging research applications of this compound in biodegradable materials?
Methodological Answer:
this compound’s long alkyl chains enhance flexibility in polymer matrices, making it suitable for:
- Biodegradable Films : As a plasticizer in PBS-based composites .
- Drug Delivery Systems : Its lipophilicity aids controlled release formulations.
Prioritize comparative studies with shorter-chain succinate esters (e.g., dibutyl succinate) to evaluate structure-function relationships .
Advanced: What strategies can mitigate batch-to-batch variability in this compound production at the lab scale?
Methodological Answer:
- Process Automation : Use syringe pumps for precise reagent addition, minimizing human error.
- Quality Control (QC) : Implement in-line FTIR for real-time monitoring .
- Data Logging : Record environmental factors (humidity, ambient temperature) to identify confounding variables.
Refer to industrial PBS production frameworks, which emphasize reproducibility through factorial design and statistical process control .
Basic: How does this compound’s molecular structure influence its reactivity in esterification reactions?
Methodological Answer:
The branched tridecyl chain introduces steric hindrance, slowing nucleophilic attacks compared to linear esters. To study this:
- Kinetic Experiments : Compare reaction rates with diethyl succinate under identical conditions.
- Computational Modeling : Density functional theory (DFT) simulations predict transition-state energies.
Align experimental design with organic chemistry guidelines, ensuring hypothesis-driven data collection .
Advanced: How can researchers design a robust study to evaluate this compound’s environmental degradation pathways?
Methodological Answer:
- Experimental Setup : Use soil microcosms with controlled microbial communities.
- Analytical Endpoints : Measure CO₂ evolution (aerobic) or methane production (anaerobic) as degradation markers.
- Statistical Power : Conduct pilot studies to determine sample size requirements, ensuring reliability in ecological research .
Reference methodologies from biodegradation studies on PBS, adjusting for this compound’s hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
